molecular formula C19H16N2O5S2 B2552553 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-76-4

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2552553
CAS RN: 941901-76-4
M. Wt: 416.47
InChI Key: MXLZMPIWBNMSRK-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as CTAS, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. CTAS belongs to the class of compounds known as chromenothiazoles, which have been shown to possess a variety of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds incorporating the sulfamoyl moiety, similar in structural complexity to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, have been synthesized and evaluated for their antimicrobial properties. Darwish et al. (2014) explored the synthesis of novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety, demonstrating promising antimicrobial activities against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These findings underscore the potential of such compounds in the development of new antimicrobial agents.

Antibacterial Effects and Synthesis of New Derivatives

Behrami and Dobroshi (2019) reported on the synthesis and antibacterial activity of 4-hydroxy-chromen-2-one derivatives, including compounds with structural similarities to the molecule of interest (Behrami & Dobroshi, 2019). These compounds exhibited high levels of bacteriostatic and bactericidal activities, indicating the potential of chromene derivatives in antibacterial applications.

Antioxidant and Anti-inflammatory Potential

Research has also explored the antioxidant and anti-inflammatory potential of thiazolidinone and thiazole derivatives. Koppireddi et al. (2013) synthesized and evaluated N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activity, discovering compounds with significant efficacy (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013). This suggests that compounds incorporating thiazole and chromene moieties may offer therapeutic potential in treating oxidative stress-related conditions and inflammation.

Anticancer Activities

The anticancer potential of compounds with structural components similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been investigated. Yushyn, Holota, and Lesyk (2022) explored the synthesis of a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022). This highlights the potential of such compounds in cancer research and therapy.

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-25-12-6-8-13(9-7-12)28(23,24)11-17(22)20-19-21-18-14-4-2-3-5-15(14)26-10-16(18)27-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLZMPIWBNMSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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